Pyridoxiliden-pyridoxamin [German]
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Overview
Description
Pyridoxiliden-pyridoxamin, also known as Pyridoxamine, is one of the natural forms of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridoxamine plays a crucial role in various biochemical processes, including the scavenging of free radical species and carbonyl species formed in sugar and lipid degradation, as well as the chelation of metal ions that catalyze Amadori reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxamine typically involves the preparation of pyridoxal oxime from pyridoxine hydrochloride as the initial raw material. The reaction medium is water, and activated manganese is added to facilitate the reaction . Another method involves the condensation of cyanoacetamide with 1,3-oxazole derivatives and dienophiles, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of Pyridoxamine often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles such as fumarodinitrile or 2,5-dihydro-2,5-dimethoxyfuran. This method has been optimized to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pyridoxamine undergoes various chemical reactions, including:
Oxidation: Pyridoxamine can be oxidized to form pyridoxal.
Reduction: It can be reduced to form pyridoxine.
Substitution: Pyridoxamine can participate in substitution reactions, where its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Pyridoxal
Reduction: Pyridoxine
Substitution: Various substituted pyridoxamine derivatives
Scientific Research Applications
Pyridoxamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Medicine: It has been investigated for its potential in treating diabetic nephropathy, neuropathy, and retinopathy.
Industry: Pyridoxamine is used in the production of vitamin B6 supplements and as an additive in various pharmaceutical formulations.
Mechanism of Action
Pyridoxamine exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive carbonyl species, preventing oxidative damage.
Metal Chelation: Pyridoxamine forms stable complexes with metal ions, inhibiting the catalysis of oxidative reactions.
Inhibition of Glycation: It reacts with reactive carbonyl compounds generated during protein glycation, preventing the formation of advanced glycation end products.
Comparison with Similar Compounds
Pyridoxamine is one of the six forms of vitamin B6, which also include pyridoxine, pyridoxal, and their respective phosphorylated derivatives (pyridoxine 5’-phosphate, pyridoxal 5’-phosphate, and pyridoxamine 5’-phosphate) . Compared to pyridoxine and pyridoxal, pyridoxamine is more effective in inhibiting the formation of advanced glycation end products and in chelating metal ions . This makes it particularly valuable in medical applications related to diabetes and oxidative stress.
Similar Compounds
- Pyridoxine (Vitamin B6)
- Pyridoxal
- Pyridoxine 5’-phosphate
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Pyridoxamine’s unique ability to inhibit glycation and chelate metal ions sets it apart from its counterparts, making it a compound of significant interest in both research and industrial applications.
Properties
CAS No. |
82276-93-5 |
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Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
4-[[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H19N3O4/c1-9-15(22)13(11(7-20)3-18-9)5-17-6-14-12(8-21)4-19-10(2)16(14)23/h3-5,20-23H,6-8H2,1-2H3 |
InChI Key |
ADDANUZRAMQVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN=CC2=C(C(=NC=C2CO)C)O)CO |
Origin of Product |
United States |
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